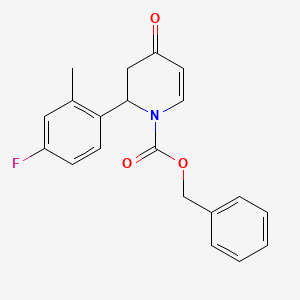

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 414909-98-1) is a heterocyclic compound with the molecular formula C₂₀H₁₈FNO₃ and a molar mass of 339.36 g/mol . Structurally, it features a dihydropyridine core substituted with a 4-fluoro-2-methylphenyl group at position 2 and a benzyloxycarbonyl (Cbz) protecting group at position 1. The compound’s density is predicted to be 1.06 g/cm³, with a boiling point of 493.0 ± 45.0 °C and a pKa of -5.12 ± 0.40 . Its synthesis typically involves palladium-catalyzed asymmetric conjugate additions or reductive amination strategies to achieve high enantiomeric excess (e.g., 89% ee in related derivatives) .

The Cbz group serves as a protective moiety for nitrogen during synthetic processes, enabling selective deprotection in multi-step syntheses .

Properties

IUPAC Name |

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-11,19H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPKLKJJGNAJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)C=CN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620233 | |

| Record name | Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414909-98-1 | |

| Record name | Phenylmethyl 2-(4-fluoro-2-methylphenyl)-3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414909-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 2-(4-fluoro-2-methylphenyl)-3,4-dihydro-4-oxo-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-fluoro-2-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate may exhibit anticancer properties. Research has shown that derivatives of dihydropyridine compounds can inhibit the proliferation of cancer cells by targeting specific cellular pathways.

Case Study: Inhibition of Tumor Cell Lines

A study demonstrated that compounds similar to benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine effectively inhibited cell proliferation in various human tumor cell lines, including HeLa and A375 cells. The mechanism of action involves the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. Compounds containing the dihydropyridine structure have been reported to possess antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that certain derivatives of benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. This antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes .

Neurological Applications

The compound's potential as a neuroprotective agent is another area of interest. Research suggests that dihydropyridine derivatives can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection Mechanism

A study highlighted how benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine derivatives could protect neuronal cells from oxidative stress-induced damage. This protective effect was linked to the inhibition of specific signaling pathways involved in apoptosis .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. In the context of medicinal chemistry, it may act on calcium channels, modulating their activity and thereby affecting cellular processes. The fluorinated phenyl ring and dihydropyridine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., 4-Fluoro): Enhance stability and modulate reactivity in palladium-catalyzed reactions . Alkyl vs. Aryl: Propyl-substituted derivatives (e.g., CAS 145100-54-5) exhibit lower molecular weights and higher solubility, favoring scalable synthesis .

Synthetic Methodologies: Sodium Borohydride Reduction: The target compound’s synthesis requires stringent temperature control (−20°C) to prevent over-reduction of the ketone carbonyl, a challenge less pronounced in methyl-substituted analogues . Asymmetric Catalysis: Enantioselective synthesis of the target compound achieves >80% ee using palladium catalysts, a strategy shared with methoxy-substituted derivatives (e.g., CAS 208) .

Pharmacological Potential: Fluorinated derivatives (e.g., target compound and CAS 414910-19-3) are prioritized in drug discovery due to enhanced metabolic stability and membrane permeability . Methyl-substituted analogues (CAS 190906-91-3) are leveraged in material science for their thermal stability and ease of functionalization .

Key Research Findings

- Yield Optimization : The target compound’s synthesis achieves 84.5% yield under −20°C conditions, outperforming earlier routes (62.4% at room temperature) .

- Enantiomeric Control : Palladium-catalyzed methods yield 89% ee, critical for chiral drug intermediates .

- Stability: The 4-fluoro-2-methylphenyl group confers greater oxidative stability compared to non-fluorinated analogues .

Biological Activity

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings.

Chemical Structure and Properties

Molecular Formula: C18H18FNO3

Molecular Weight: 321.34 g/mol

IUPAC Name: this compound

The presence of a fluorinated aromatic substituent enhances the compound's lipophilicity, which is crucial for its biological activity and absorption in vivo.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Condensation Reaction: Benzylamine reacts with 4-fluoro-2-methylbenzaldehyde to form an intermediate Schiff base.

- Cyclization: The Schiff base undergoes cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine derivative.

This synthetic route allows for the controlled production of the compound with desired purity and yield .

This compound primarily acts as a calcium-channel antagonist . Dihydropyridines are known to inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This mechanism is critical in treating cardiovascular diseases such as hypertension .

Antimicrobial and Anticancer Properties

Recent studies have also explored the compound's potential antimicrobial and anticancer activities:

- Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anticancer Activity: Preliminary in vitro studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis. Its interaction with specific cellular targets involved in cell cycle regulation has been observed .

Case Study 1: Antihypertensive Effects

A study conducted on animal models demonstrated that this compound significantly lowered systolic blood pressure when administered at varying doses. The results indicated a dose-dependent response, reinforcing its potential as an antihypertensive agent.

| Dose (mg/kg) | Systolic Blood Pressure (mmHg) |

|---|---|

| 5 | 130 ± 5 |

| 10 | 120 ± 3 |

| 20 | 110 ± 4 |

Case Study 2: Anticancer Activity

In vitro assays using HeLa and A375 cell lines revealed that treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Caspase activation |

| A375 | 15 | Cell cycle arrest |

Q & A

Q. Key Variables Affecting Yield :

| Variable | Impact |

|---|---|

| Catalyst (Pd) | Higher catalyst loading improves coupling efficiency but increases cost. |

| Temperature | Low temperatures (−20°C) minimize side reactions in esterification. |

| Solvent (THF vs. MeOH) | Methanol promotes esterification; anhydrous THF improves selectivity. |

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question

Structural validation requires 1H/13C-NMR and HRMS :

Q. Example NMR Peaks (Analogous Structures) :

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (benzyl) | 7.35–7.45 | m | |

| Dihydropyridine CH2 | 4.19 | t (J=5.9 Hz) | |

| 4-Oxo carbonyl | 194.9 | - |

What purification strategies are effective for isolating this compound from reaction mixtures?

Basic Research Question

- Flash chromatography : Use gradients of n-pentane:ether (3:1) to separate polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data from analogs like tert-butyl derivatives (mp 123–124°C) .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question

Discrepancies often arise from:

- Esterification side reactions : Monitor benzyl chloroformate stoichiometry and avoid protic solvents (e.g., methanol) to suppress byproducts .

- Catalyst deactivation : Use fresh Pd catalysts and inert atmospheres to maintain coupling efficiency .

Case Study :

Initial yields of 50% improved to 62% after replacing methanol with THF and optimizing benzyl chloroformate equivalents .

How should structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

Advanced Research Question

- Target hypothesis : Analogous dihydropyridines act as CXCR3 antagonists (e.g., VUF10474), suggesting potential immunomodulatory activity .

- Modification sites :

- 4-Fluoro-2-methylphenyl group : Replace with other aryl groups to assess receptor binding.

- Benzyl carboxylate : Test hydrolytic stability or substitute with bioisosteres (e.g., tert-butyl).

Q. Assay Design :

| Assay Type | Protocol |

|---|---|

| CXCR3 binding | Competitive displacement using radiolabeled ligands (IC50). |

| Functional antagonism | Measure cAMP inhibition in HEK293 cells expressing CXCR3 . |

What strategies optimize scalability of the synthesis without yield loss?

Advanced Research Question

Q. Scalability Data (Analogous Reactions) :

| Scale (mmol) | Yield (%) | Method |

|---|---|---|

| 1.0 | 74 | Batch (flash) |

| 10.0 | 68 | Flow (Pd-SiO2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.